6-Bromo-4-hydroxypicolinic acid
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Overview
Description
6-Bromo-4-hydroxypicolinic acid is a chemical compound with the molecular formula C6H4BrNO3. It is a derivative of picolinic acid, characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring. This compound has garnered significant attention in scientific research due to its diverse range of applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxypicolinic acid typically involves the bromination of 4-hydroxypicolinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-hydroxypicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted picolinic acids.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: De-brominated picolinic acids or reduced hydroxyl derivatives.
Scientific Research Applications
6-Bromo-4-hydroxypicolinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxypicolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting their biological activity. The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
4-Hydroxypicolinic acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-4-hydroxypicolinic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness: 6-Bromo-4-hydroxypicolinic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-bromo-4-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADIWCJXWHLLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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